molecular formula C23H22Cl2F3NO3 B610601 Runcaciguat CAS No. 1402936-61-1

Runcaciguat

Cat. No. B610601
CAS RN: 1402936-61-1
M. Wt: 488.3282
InChI Key: NCRMKIWHFXSBGZ-CNBXIYLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Runcaciguat is a soluble guanylate cyclase stimulator developed by Bayer for non-proliferative diabetic retinopathy and chronic kidney disease . It is administered orally and is used in the research of cardiovascular and renal diseases .


Molecular Structure Analysis

Runcaciguat has a complex molecular structure with the formula C23H22Cl2F3NO3 . It includes elements such as carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen .


Chemical Reactions Analysis

Runcaciguat, as a soluble guanylate cyclase stimulator, plays a role in the nitric oxide (NO)/soluble guanylyl cyclase (sGC) signaling pathway . It targets the oxidized and heme-free form of sGC, restoring cGMP production under oxidative stress .


Physical And Chemical Properties Analysis

Runcaciguat has a molecular weight of 488.33 . It is a white to off-white solid at room temperature .

Scientific Research Applications

  • Discovery and Mode of Action : Runcaciguat, identified as compound BAY 1101042, was discovered as a result of overcoming limitations of first-generation sGC activators. It activates the oxidized and heme-free form of sGC, which is crucial under oxidative stress conditions (Hahn et al., 2021).

  • Cardiovascular and Kidney Disease Applications : Runcaciguat is being investigated in clinical phase II studies for the treatment of chronic kidney disease and nonproliferative diabetic retinopathy. This research reflects the therapeutic potential of sGC activators in a range of cardiovascular indications (Sandner et al., 2021).

  • Renoprotective Effects in Chronic Kidney Disease : In preclinical models, runcaciguat showed renoprotection in hypertensive, diabetic, and metabolic models of chronic kidney disease (CKD). This indicates its effectiveness in reducing proteinuria, kidney injury biomarkers, and morphological kidney damages, even at doses that do not significantly lower blood pressure (Bénardeau et al., 2021).

Mechanism of Action

Runcaciguat acts as a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO). When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .

Future Directions

Runcaciguat is currently under clinical development by Bayer and is in Phase II for Non-Proliferative Diabetic Retinopathy (NPDR) . The future of Runcaciguat seems promising as it exhibits cardio-renal protection and is effective in hypertensive as well as diabetic and metabolic CKD models .

properties

IUPAC Name

(3S)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2F3NO3/c1-12(23(26,27)28)21(14-4-7-16(24)8-5-14)22(32)29-19-10-15(6-9-18(19)25)17(11-20(30)31)13-2-3-13/h4-10,12-13,17,21H,2-3,11H2,1H3,(H,29,32)(H,30,31)/t12-,17+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRMKIWHFXSBGZ-CNBXIYLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C(CC(=O)O)C3CC3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)[C@@H](CC(=O)O)C3CC3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Runcaciguat

CAS RN

1402936-61-1
Record name Runcaciguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402936611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Runcaciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methyl-1-oxobutyl]amino]-cyclopropyl-(S)-Benzenepropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUNCACIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EZ01YDT5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.